molecular formula C18H18N4O3 B2564268 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-92-7

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Cat. No. B2564268
CAS RN: 899745-92-7
M. Wt: 338.367
InChI Key: UXGVGUDIURALFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the regioselective synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate has been achieved by reacting Tf2O with phthalhydrazide . This provides a rapid access to the product with an excellent yield and a high level of regioselectivity .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a phthalazinone core, which is a bicyclic system containing a nitrogen atom. This core is substituted at the 1-position with a urea functionality that is further substituted with a 4-ethoxyphenyl group .

Scientific Research Applications

Plant Chemical Defense Mechanisms

EPMU: has been investigated for its role in plant chemical defense. Researchers have found that controlled hydroxylation of diterpenoids (such as EPMU) allows plants to defend themselves against herbivores without causing autotoxicity . Here’s how it works:

Catalyst Development

Chitosan, a biopolymer, has a strong affinity for metal ions. Researchers have explored chitosan-based catalysts, including those containing vanadium oxo (ChVO). Chitosan-supported ChVO catalysts exhibit stability and find applications in heterogeneous catalysis .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of some phthalazinone derivatives . Additionally, its chemical reactivity could be explored further, potentially opening up new synthetic routes to other complex molecules.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-13-9-7-12(8-10-13)20-18(24)19-11-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGVGUDIURALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

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